4-Pentyl-pyridin-2-ylamine
Overview
Description
4-Pentyl-pyridin-2-ylamine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl-pyridin-2-ylamine can be achieved through several methods. One common approach involves the reaction of pyridine N-oxides with Grignard reagents in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl-pyridin-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Pentyl-pyridin-2-ylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Pentyl-pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Pyridine: The parent compound of 4-Pentyl-pyridin-2-ylamine, widely used in organic synthesis.
2-Aminopyridine: A related compound with similar chemical properties and applications.
N-(Pyridin-2-yl)amides: Compounds with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Biological Activity
4-Pentyl-pyridin-2-ylamine, an organic compound with the molecular formula C10H16N2, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Overview and Synthesis
This compound can be synthesized through various methods, including reactions involving pyridine N-oxides and Grignard reagents. The typical synthetic route involves treating pyridine N-oxide with a Grignard reagent in tetrahydrofuran (THF), followed by acetic anhydride treatment at elevated temperatures.
Property | Value |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 164.25 g/mol |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
2. Anti-inflammatory Effects:
The compound has been reported to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This mechanism suggests potential applications in treating inflammatory diseases.
3. Anticancer Potential:
Preliminary studies indicate that derivatives of pyridine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These compounds may act by inducing apoptosis or inhibiting cell proliferation through specific molecular pathways .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory responses (e.g., COX) and cancer progression.
- Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
- A study demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment:
- Mechanistic Insights:
Properties
IUPAC Name |
4-pentylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-3-4-5-9-6-7-12-10(11)8-9/h6-8H,2-5H2,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPQUOZQOFTMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318884 | |
Record name | 4-Pentyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60781-86-4 | |
Record name | 4-Pentyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60781-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pentyl-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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